VU590 Exhibits 40-Fold Selectivity for Kir1.1 Over Kir7.1, Distinct from Selective Analogs VU591 and ML418
VU590 demonstrates a defined dual-inhibition profile with an IC₅₀ of 0.2-0.3 μM for Kir1.1 and ~8 μM for Kir7.1, representing a 27-40 fold selectivity window for Kir1.1 over Kir7.1 [1][2]. In contrast, VU591 (IC₅₀ = 240 nM for Kir1.1) is selective for ROMK over Kir7.1 and more than 65 other off-targets, while ML418 (IC₅₀ = 310 nM for Kir7.1) is >17-fold selective for Kir7.1 over Kir1.1 [1][3]. This differential selectivity enables VU590 to serve as a dual-channel probe, whereas VU591 and ML418 are optimized for exclusive Kir1.1 or Kir7.1 targeting, respectively.
| Evidence Dimension | Potency and selectivity |
|---|---|
| Target Compound Data | Kir1.1 IC₅₀ = 0.2-0.3 μM; Kir7.1 IC₅₀ = 8 μM |
| Comparator Or Baseline | VU591: Kir1.1 IC₅₀ = 0.24 μM, selective over Kir7.1 and 65+ off-targets; ML418: Kir7.1 IC₅₀ = 0.31 μM, >17-fold selective over Kir1.1 |
| Quantified Difference | VU590 has ~40-fold selectivity for Kir1.1 vs Kir7.1, compared to VU591 (no Kir7.1 activity) and ML418 (>17-fold selectivity for Kir7.1) |
| Conditions | Thallium flux and patch-clamp electrophysiology assays in HEK293 cells expressing Kir1.1 or Kir7.1 |
Why This Matters
VU590 is the only tool among these comparators that provides dual Kir1.1/Kir7.1 inhibition, making it essential for studies requiring simultaneous interrogation of both channels or where selective inhibition of only one is not desired.
- [1] Bhave, G., Chauder, B.A., Liu, W., Dawson, E.S., Kadakia, R., Nguyen, T.T., Lewis, L.M., Meiler, J., Weaver, C.D., Satlin, L.M., Lindsley, C.W., & Denton, J.S. (2011). Development of a selective small-molecule inhibitor of Kir1.1, the renal outer medullary potassium channel. Molecular Pharmacology, 79(1), 42-50. View Source
- [2] Lewis, L.M., Bhave, G., Chauder, B.A., Banerjee, S., Lornsen, K.A., Redha, R., Fallen, K., Lindsley, C.W., Weaver, C.D., & Denton, J.S. (2009). High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1. Molecular Pharmacology, 76(5), 1094-1103. View Source
- [3] Swale, D.R., Sheehan, J.H., Banerjee, S., Husni, A.S., Nguyen, T.T., Meiler, J., & Denton, J.S. (2016). ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. ACS Chemical Neuroscience, 7(7), 1013-1023. View Source
